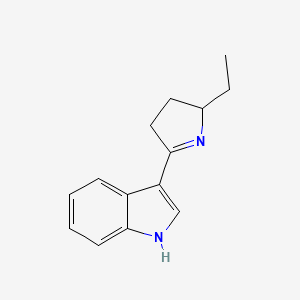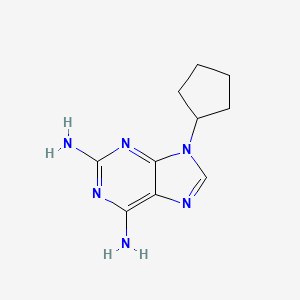
2-Ethoxyquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The presence of an ethoxy group at the 2-position and a carboxylic acid group at the 4-position of the quinoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with ethyl acetoacetate in the presence of a base to form quinoline derivatives . Another method includes the Doebner-Miller reaction, which involves the condensation of aniline with ethyl acetoacetate followed by cyclization . These reactions typically require acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity . Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, alcohols, aldehydes, and substituted quinolines .
Applications De Recherche Scientifique
2-Ethoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-ethoxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For instance, it has been shown to inhibit alkaline phosphatases, which play a role in dephosphorylation reactions . The ethoxy and carboxylic acid groups contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Quinoline-4-carboxylic acid: Lacks the ethoxy group, resulting in different chemical properties and biological activities.
2-Phenylquinoline-4-carboxylic acid: Contains a phenyl group instead of an ethoxy group, leading to variations in its reactivity and applications.
2-Hydroxyquinoline-4-carboxylic acid: The presence of a hydroxy group imparts different solubility and reactivity characteristics.
Uniqueness: 2-Ethoxyquinoline-4-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group, which influence its chemical behavior and enhance its potential for various applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
5467-62-9 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-ethoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-7-9(12(14)15)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3,(H,14,15) |
Clé InChI |
QHSDSDASKCLTPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)





![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)
![5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11888025.png)


